molecular formula C6H9N3O B13125854 6-Methyl-2-(methylamino)pyrimidin-4-OL

6-Methyl-2-(methylamino)pyrimidin-4-OL

Cat. No.: B13125854
M. Wt: 139.16 g/mol
InChI Key: YYSMFPJFXXCYGJ-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylamino)pyrimidin-4-OL is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylamino)pyrimidin-4-OL can be achieved through several methods. One common approach involves the reaction of 2-amino-4-methylpyrimidine with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylamino)pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-Methyl-2-(methylamino)pyrimidin-4-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylamino)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Similar in structure but lacks the methylamino group.

    4-Methylpyrimidin-2-amine: Another related compound with different substitution patterns.

    6-Methylpyrimidin-4-ol: Lacks the methylamino group at position 2.

Uniqueness

6-Methyl-2-(methylamino)pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylamino groups enhances its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-methyl-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O/c1-4-3-5(10)9-6(7-2)8-4/h3H,1-2H3,(H2,7,8,9,10)

InChI Key

YYSMFPJFXXCYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC

Origin of Product

United States

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